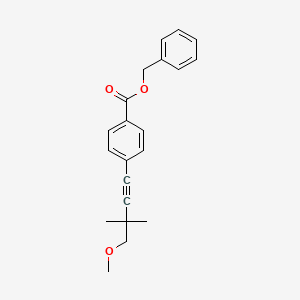
Benzyl 4-(4-methoxy-3,3-dimethylbut-1-yn-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(4-methoxy-3,3-dimethylbut-1-yn-1-yl)benzoate is an organic compound with a complex structure that includes a benzyl group, a methoxy group, and a dimethylbutynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(4-methoxy-3,3-dimethylbut-1-yn-1-yl)benzoate typically involves the reaction of 4-methoxybenzoic acid with 3,3-dimethylbut-1-yne in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-throughput screening methods to identify the best catalysts and reaction conditions is also common. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(4-methoxy-3,3-dimethylbut-1-yn-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Hydroxylated derivatives.
Scientific Research Applications
Benzyl 4-(4-methoxy-3,3-dimethylbut-1-yn-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(4-methoxy-3,3-dimethylbut-1-yn-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
4-Benzyloxy-3,3-dimethylbut-1-yne: Shares a similar structural motif but lacks the methoxy group.
4-Methoxybenzyl alcohol: Contains the methoxybenzyl group but lacks the dimethylbutynyl group.
Benzyl benzoate: A simpler ester without the additional functional groups.
Uniqueness: Benzyl 4-(4-methoxy-3,3-dimethylbut-1-yn-1-yl)benzoate is unique due to the presence of both the methoxy and dimethylbutynyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
benzyl 4-(4-methoxy-3,3-dimethylbut-1-ynyl)benzoate |
InChI |
InChI=1S/C21H22O3/c1-21(2,16-23-3)14-13-17-9-11-19(12-10-17)20(22)24-15-18-7-5-4-6-8-18/h4-12H,15-16H2,1-3H3 |
InChI Key |
MNJNOCWEBCXFRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC)C#CC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-5-carbamimidamidopentanoic acid hydrochloride](/img/structure/B15157897.png)
![2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid](/img/structure/B15157902.png)
![6-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15157919.png)
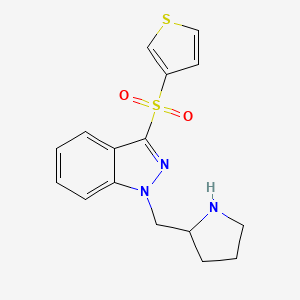
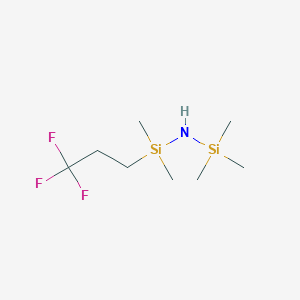
![[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate](/img/structure/B15157932.png)


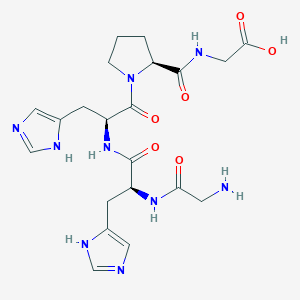

![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B15157957.png)
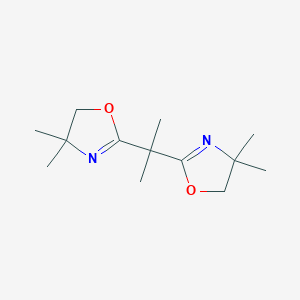
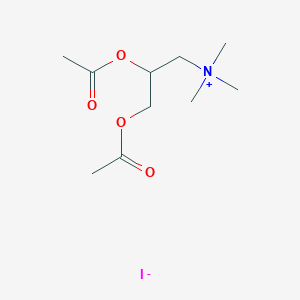
![1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15157988.png)
